1-(2,4-Dimethylfuran-3-yl)ethanamine
Description
1-(2,4-Dimethylfuran-3-yl)ethanamine is a substituted ethanamine derivative featuring a 2,4-dimethylfuran ring system attached to the ethanamine backbone. The furan ring, a five-membered heteroaromatic structure with oxygen at position 1, is substituted with methyl groups at positions 2 and 4, while the ethanamine moiety (-CH2CH2NH2) is bonded at position 3 of the furan. This structural configuration confers distinct electronic and steric properties, differentiating it from other aromatic or heteroaromatic ethanamine derivatives.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(2,4-dimethylfuran-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NO/c1-5-4-10-7(3)8(5)6(2)9/h4,6H,9H2,1-3H3 |
InChI Key |
ASLYHTAFSRAVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1C(C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylfuran-3-yl)ethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Methylation: The furan ring is then methylated at positions 2 and 4 using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylfuran-3-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Tetrahydrofuran derivatives.
Substitution: Alkylated amines.
Scientific Research Applications
1-(2,4-Dimethylfuran-3-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylfuran-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Ethanamine Derivatives
*Estimated based on structural analogs.
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